N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two benzothiazole moieties connected via an acetamide linkage, making it a unique and potentially versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Rings: The initial step involves the synthesis of 1,3-benzothiazole rings, which can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Ylidene Formation: The next step is the formation of the ylidene group. This can be done by reacting the benzothiazole with appropriate aldehydes or ketones in the presence of a base.
Acetamide Linkage: Finally, the acetamide linkage is introduced by reacting the ylidene intermediate with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments, often with the aid of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzothiazole derivatives can exhibit antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3,3-dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide
- N-[(2Z)-3-allyl-1,3-benzothiazol-2(3H)-ylidene]-3-chlorobenzamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
Compared to similar compounds, N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide stands out due to its dual benzothiazole structure, which provides unique chemical and biological properties
Properties
Molecular Formula |
C16H11N3O2S2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H11N3O2S2/c20-14(18-16-17-11-6-2-4-8-13(11)22-16)9-19-15(21)10-5-1-3-7-12(10)23-19/h1-8H,9H2,(H,17,18,20) |
InChI Key |
CZTUGDIULVJHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.